2,3,4,5-Tetramethyl-2-cyclopentenone (CAS 54458-61-6) is a fully substituted cyclic α,β-unsaturated ketone. Its defining structural feature is the dense steric shielding provided by methyl groups at every position of the cyclopentenone ring. This high degree of substitution dictates its primary utility not as a flavor or fragrance agent, but as a specialized organic intermediate for constructing other complex molecules, particularly sterically demanding ligands for catalysis. [REFS-1, REFS-2] Its physical properties include a boiling point of approximately 100 °C at 30 mmHg and insolubility in water, making it suitable for standard organic synthesis workflows.
The specific 2,3,4,5-tetramethyl substitution pattern is critical and not interchangeable with simpler analogs. Unlike many less-substituted cyclopentenones or cyclopentanones known for distinct organoleptic properties (e.g., fruity, minty, or floral notes), this compound's value is rooted in its chemical reactivity, not its sensory profile. [1] Furthermore, the steric hindrance from the four methyl groups fundamentally alters its photochemical behavior compared to less substituted cyclopentenones. Simpler analogs like 3-alkyl-cyclopent-2-en-ones are prone to self-dimerization under UV irradiation, a competing reaction that the bulky tetramethyl structure is designed to suppress, making it a poor process substitute in targeted photochemical syntheses. [2]
The extensive methylation of 2,3,4,5-tetramethyl-2-cyclopentenone provides significant steric hindrance that suppresses the common photochemical side-reaction of [2+2] self-dimerization. In a comparative study of 3-alkyl-cyclopentenones, less-hindered analogs like 3-methyl- and 3-ethyl-cyclopent-2-en-one readily form head-to-head and head-to-tail dimers upon UV irradiation in toluene. [1] In contrast, the highly-hindered 3-t-butyl-cyclopent-2-en-one showed no dimer formation, instead reacting only with the solvent. [1] By inference, the even more comprehensively substituted 2,3,4,5-tetramethyl structure is expected to exhibit superior resistance to this yield-reducing and purification-complicating side reaction.
| Evidence Dimension | Photochemical Reaction Pathway |
| Target Compound Data | Suppressed self-dimerization (inferred from highly-hindered analogs) |
| Comparator Or Baseline | 3-Methyl- and 3-Ethyl-cyclopent-2-en-one: Undergo significant [2+2] self-dimerization. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/hlca.19820650510" target="_blank">1</a>] |
| Quantified Difference | Qualitative: Absence vs. Presence of a major, yield-reducing side reaction pathway. |
| Conditions | UV irradiation in toluene solvent. |
For intermolecular photochemical reactions, this compound's structure inherently blocks a common side-reaction, improving process efficiency and simplifying purification.
This compound serves as a key precursor for the synthesis of tetramethylcyclopentadienyl-containing molecules, which are valuable as bulky ligands in organometallic chemistry. For example, it is used in the synthesis of chiral pre-ligands like (R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene. The four methyl groups are carried through the synthesis to create a sterically demanding and electron-donating ligand framework. Using a less substituted precursor, such as the parent 2-cyclopentenone, is not a viable alternative as it would yield a simple, non-bulky cyclopentadienyl ligand with fundamentally different steric and electronic properties, failing to produce the target catalyst structure.
| Evidence Dimension | Synthetic Product Structure |
| Target Compound Data | Yields a tetramethylcyclopentadienyl moiety, a bulky, electron-rich ligand component. |
| Comparator Or Baseline | 2-Cyclopentenone: Would yield a standard, non-bulky cyclopentadienyl (Cp) ligand. |
| Quantified Difference | Structural: Delivers four additional methyl groups essential for creating the required steric bulk in the final ligand product. |
| Conditions | Reaction with organolithium reagents to form cyclopentadienyl anions. |
Procurement of this specific tetramethylated compound is required to achieve the necessary steric bulk in advanced ligands and catalysts; simpler analogs will not yield the target molecular architecture.
This compound is the right choice for synthetic routes involving the photochemical [2+2] cycloaddition of a cyclopentenone with a separate, valuable alkene substrate. Its inherent resistance to self-dimerization, a common failure mode for simpler cyclopentenones, maximizes the probability of the desired intermolecular reaction, leading to higher yields of the cross-cycloaddition product and a cleaner reaction profile. [1]
As a direct and necessary precursor to tetramethylcyclopentadienyl structures, this ketone is specified for the synthesis of bulky ligands used in high-performance and asymmetric catalysis. Procuring this material is essential when the synthetic target is a catalyst where a sterically crowded metal center is required to control reaction selectivity and activity.
Irritant